2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-pentyloxymethyluridine
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Overview
Description
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine typically involves multiple steps, starting from uridine. The process includes selective protection and deprotection of hydroxyl groups, introduction of the 4-methylbenzoyl group, and the addition of the pentyloxymethyl group. Common reagents used in these reactions include protecting groups like silyl ethers and benzoyl chlorides, as well as catalysts such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may target specific enzymes or pathways involved in DNA or RNA synthesis, leading to inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dideoxy-5-O-(4-methylbenzoyl)-5-methoxymethylcytidine
- methyl 2-bromo-2,3-dideoxy-5-O-(4-methylbenzoyl)-D-erythropentofuranoside
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is unique due to its specific modifications, which enhance its stability and potential biological activity compared to similar compounds. Its pentyloxymethyl group, in particular, may confer unique properties that make it more effective in certain applications.
Properties
CAS No. |
133697-40-2 |
---|---|
Molecular Formula |
C23H30N2O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(2S,5R)-5-[2,4-dioxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C23H30N2O6/c1-3-4-5-12-29-14-18-13-25(23(28)24-21(18)26)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H,24,26,28)/t19-,20+/m0/s1 |
InChI Key |
HSKYUTDJWUKGFD-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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